molecular formula C18H19NO3 B14009249 2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid CAS No. 6634-54-4

2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid

Cat. No.: B14009249
CAS No.: 6634-54-4
M. Wt: 297.3 g/mol
InChI Key: CATQSYVECXRHCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-6-methyl-3-propan-2-ylbenzaldehyde with 2-aminobenzoic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 2-[(2-oxo-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid.

    Reduction: Formation of 2-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)aminomethyl]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid involves its interaction with specific molecular targets. The hydroxyl and imine groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-methylbenzoic acid
  • 2-Aminobenzoic acid
  • 2-Hydroxy-3-propan-2-ylbenzaldehyde

Uniqueness

2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid is unique due to its combination of functional groups and structural features. The presence of both hydroxyl and imine groups, along with the aromatic ring, provides a versatile platform for various chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-[(2-Hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid (often abbreviated as HMBA) is a derivative of benzoic acid that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a review of relevant literature, including case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of HMBA can be described as follows:

  • Molecular Formula : C₁₅H₁₅N₁O₂
  • Molecular Weight : 241.29 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Research indicates that HMBA exhibits significant antimicrobial properties. A study compared the Minimum Inhibitory Concentration (MIC) of HMBA against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

Bacterial StrainMIC (μg/mL)Control (Ciprofloxacin)
Staphylococcus aureus12.52
Escherichia coli252

The compound showed a higher MIC against E. coli, indicating a varying degree of susceptibility among different bacterial species .

Anti-inflammatory Activity

In vivo studies have demonstrated that HMBA has anti-inflammatory effects. In a guinea pig model, HMBA was administered to evaluate its impact on leukotriene B4 (LTB4)-induced airway obstruction. The results showed that HMBA significantly inhibited airway constriction, with an effective dose (ED50) of 0.40 mg/kg when administered orally .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that HMBA exhibits selective cytotoxicity. A study indicated that at concentrations above 50 μM, HMBA reduced cell viability in certain cancer cell lines by over 70%, while showing minimal toxicity to normal cells .

Case Study 1: Antibacterial Activity

In a controlled laboratory setting, HMBA was tested against clinical isolates of Staphylococcus aureus. The compound was found to inhibit biofilm formation, which is crucial for bacterial virulence. This suggests potential applications in treating chronic infections where biofilms play a significant role.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of HMBA in a murine model of asthma. The administration of HMBA resulted in a significant reduction in eosinophil infiltration into lung tissues, highlighting its potential as a therapeutic agent for inflammatory respiratory conditions .

Properties

CAS No.

6634-54-4

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

2-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)iminomethyl]benzoic acid

InChI

InChI=1S/C18H19NO3/c1-11(2)14-9-8-12(3)16(17(14)20)19-10-13-6-4-5-7-15(13)18(21)22/h4-11,20H,1-3H3,(H,21,22)

InChI Key

CATQSYVECXRHCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)O)N=CC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.